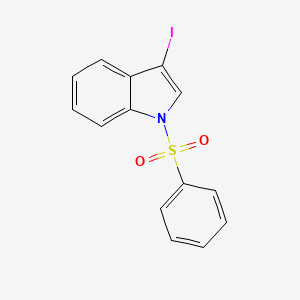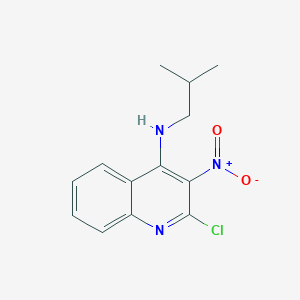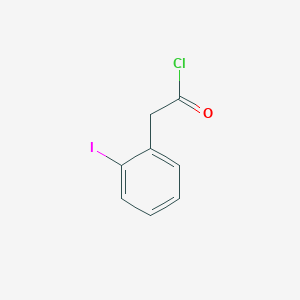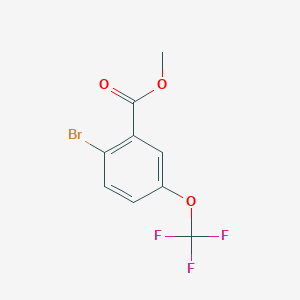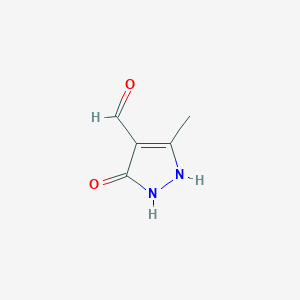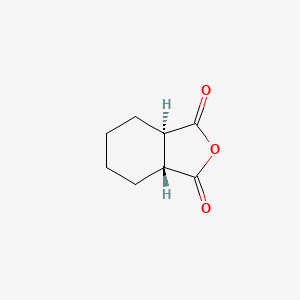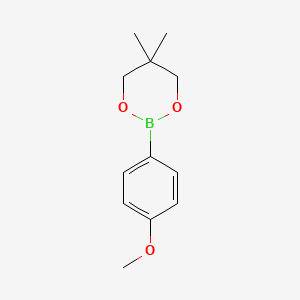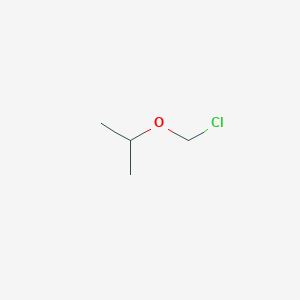
2-(Chloromethoxy)propane
Vue d'ensemble
Description
2-(Chloromethoxy)propane, also known as Chloromethyl Iso-Propyl Ether, is an organic compound with the molecular formula C4H9ClO . It has a molecular weight of 108.57 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethoxy)propane consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for the compound is 1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2-(Chloromethoxy)propane has a density of 1.0±0.1 g/cm3, a boiling point of 86.5±13.0 °C at 760 mmHg, and a vapor pressure of 74.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 31.3±3.0 kJ/mol and a flash point of 21.4±15.2 °C . The compound has a molar refractivity of 27.1±0.3 cm3 .Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-(Chloromethoxy)propane . For more detailed information, it would be beneficial to conduct a literature search in scientific databases.
Applications De Recherche Scientifique
-
Non-oxidative dehydrogenation of propane
- Field : Catalysis Science & Technology
- Application : Non-oxidative dehydrogenation of propane is a promising technology for propene production in terms of environmental impact and sustainability .
- Method : The study developed environmentally friendly and low-cost alternatives to currently applied Pt- or CrOx-based catalysts. Rutile TiO2-based catalysts with supported ZnOx and ZrOx species were established to show promising performance under industrially relevant conditions .
- Results : The amount of propene produced within 3 hours on a propane stream at 550 °C over the optimized catalyst with 2 wt% Zn and 5.6 wt% Zr is close to that obtained over commercial-like K–CrOx/Al2O3 and the state-of-the-art Cu/YZrOx catalyst. The selectivity to propene over the catalyst was about 95% at a propane conversion of about 23% .
-
Oxidative dehydrogenation of propane using CO2
- Field : Chemistry
- Application : The oxidative dehydrogenation of propane using CO2 (CO2-ODP) is a promising technique for realizing high-yield propylene production and CO2 usage .
- Method : The study investigated metal oxide-based catalysts, revealing that rapid deactivation and low selectivity remain limiting factors for their industrial applications .
- Results : In recent years, metallic nanoparticle catalysts have become increasingly attractive due to their unique properties .
-
Gas Chromatography
- Field : Analytical Chemistry
- Application : Gas chromatography is widely used for the analysis of a diverse array of samples in environmental, clinical, pharmaceutical, biochemical, forensic, food science, and petrochemical laboratories .
- Method : In a GC analysis, the area under the peak is proportional to the amount of analyte injected onto the column. A peak’s area is determined by integration, which usually is handled by the instrument’s computer or by an electronic integrating recorder .
- Results : Overlapping peaks require a choice between one of several options for dividing up the area shared by the two peaks .
-
Gases in Food Production and Monitoring
- Field : Food Science
- Application : The development of sensors capable of detecting the presence of target gases such as ethylene (C2H4), ammonia (NH3), carbon dioxide (CO2), sulfur dioxide (SO2), and ethanol (C2H5OH) has received significant interest from researchers, as gases are not only used in food production but are also a vital indicator of the quality of food .
- Method : The study involves the development of sensors capable of detecting the presence of target gases .
- Results : These gases are not only used in food production but are also a vital indicator of the quality of food .
-
CO2-assisted oxidative dehydrogenation of propane
- Field : Chemistry
- Application : CO2-assisted oxidative dehydrogenation of propane (CO2-ODHP) is an attractive strategy to offset the demand gap of propylene due to its potentiality of reducing CO2 emissions .
- Method : The study found that introducing CO2 as a soft oxidant into the reaction not only averts the over-oxidation of products, but also maintains the high oxidation state of the redox-active sites .
- Results : The presence of CO2 increases the conversion of propane by coupling the dehydrogenation of propane (DHP) with the reverse water gas reaction (RWGS) and inhibits the coking formation to prolong the lifetime of catalysts via the reverse Boudouard reaction .
-
Enhancing catalytic activity of Cr2O3 in CO2-assisted propane dehydrogenation
- Field : Chemistry
- Application : Using CO2 as a mild oxidizing agent in propane dehydrogenation (PDH) presents an attractive pathway for the generation of propene while maintaining high selectivity .
- Method : Cr2O3 is one of the most important catalysts used for the CO2-assisted PDH process .
- Results : This study focuses on enhancing the catalytic activity of Cr2O3 in the CO2-assisted PDH process .
Propriétés
IUPAC Name |
2-(chloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGPUGZLDGHFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498019 | |
| Record name | 2-(Chloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethoxy)propane | |
CAS RN |
3587-58-4 | |
| Record name | 2-(Chloromethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)


